molecular formula C18H18N2OS2 B2846252 N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1203019-45-7

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2846252
CAS No.: 1203019-45-7
M. Wt: 342.48
InChI Key: BZFJVYZNXCKBJP-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a thiophene ring and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole and thiophene intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It can be used in the development of new materials with unique properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzo[d]thiazol-5-ylboronic acid
  • 2-Methylbenzo[d]thiazol-5-ylboronic acid pinacol ester
  • 6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Uniqueness

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-12-19-14-11-13(6-7-15(14)23-12)20-17(21)18(8-2-3-9-18)16-5-4-10-22-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFJVYZNXCKBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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